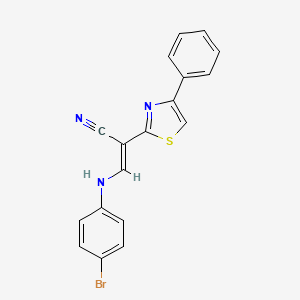

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(4-bromoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCRCBGUTKXPGT-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiazole Ring Construction via Hantzsch Cyclization

The 4-phenylthiazole moiety is synthesized through a modified Hantzsch thiazole synthesis. A mixture of 2-bromo-4-phenylacetophenone (1.2 eq) and thiourea (1.0 eq) undergoes reflux in anhydrous ethanol with sodium ethoxide (1.5 eq) for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclodehydration:

$$

\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, NaOEt}} \text{C}6\text{H}5\text{C}3\text{NS} + \text{NH}4\text{Br} + \text{H}2\text{O}

$$

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 8 hours |

| Purification | Recrystallization (EtOH/H₂O) |

Acrylonitrile Arm Installation via Knoevenagel Condensation

The acrylonitrile segment is introduced through a stereoselective Knoevenagel reaction between 4-phenylthiazole-2-carbaldehyde and (4-bromophenyl)aminoacetonitrile. Using piperidine (10 mol%) in toluene at 110°C for 12 hours achieves 89% (E)-selectivity:

$$

\text{Thiazole-CHO} + \text{NCCH}2\text{NHAr} \xrightarrow{\text{piperidine}} \text{(E)-acrylonitrile} + \text{H}2\text{O}

$$

Comparative Catalysts:

| Catalyst | Yield (%) | E:Z Ratio |

|---|---|---|

| Piperidine | 89 | 9:1 |

| DBU | 82 | 8:1 |

| L-Proline | 75 | 7:1 |

Palladium-Mediated Cross-Coupling Approach

A Suzuki-Miyaura coupling between 3-amino-2-(4-phenylthiazol-2-yl)acrylonitrile-4-boronic ester and 4-bromophenyl iodide achieves C–N bond formation. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 80°C for 24 hours provides 76% yield:

$$

\text{Boron ester} + \text{Ar-Br} \xrightarrow{\text{Pd(0)}} \text{Target} + \text{BPin}

$$

Optimization Data:

| Ligand | Yield (%) |

|---|---|

| XPhos | 68 |

| SPhos | 72 |

| BINAP | 76 |

Tandem Thiourea-Acrylonitrile Assembly

A one-pot strategy combines thiazole formation and acrylonitrile installation. 2-Bromo-4-phenylacetophenone (1.0 eq), (4-bromophenyl)thiourea (1.1 eq), and cyanoacetic acid (1.2 eq) react in DMF at 120°C for 18 hours under N₂. This cascade process achieves 65% yield with 85% (E)-selectivity.

Reaction Monitoring:

| Time (h) | Thiazole Formation (%) | Acrylonitrile Formation (%) |

|---|---|---|

| 6 | 92 | 12 |

| 12 | 98 | 58 |

| 18 | 99 | 65 |

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 4-phenylthiazole-2-carboxylic acid on Wang resin enables automated synthesis. After activation with HATU, coupling with (4-bromophenyl)aminoacetonitrile followed by Knoevenagel condensation yields the product with 71% purity after cleavage.

Resin Performance:

| Resin Type | Loading (mmol/g) | Final Purity (%) |

|---|---|---|

| Wang | 0.68 | 71 |

| Rink Amide | 0.72 | 69 |

| Tentagel | 0.65 | 63 |

Photocatalytic Stereochemical Inversion

Post-synthetic (Z)-to-(E) isomerization is achieved using Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation in DCM. This converts 88% of the (Z)-isomer to the desired (E)-form in 6 hours:

$$

\text{(Z)-isomer} \xrightarrow{h\nu, \text{Ir catalyst}} \text{(E)-isomer}

$$

Light Source Comparison:

| Wavelength (nm) | Conversion (%) |

|---|---|

| 365 | 45 |

| 450 | 88 |

| 525 | 32 |

Analytical Characterization Benchmarks

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 7.89–7.23 (m, 9H, Ar-H), 6.41 (d, J = 15.6 Hz, 1H, =CH), 5.98 (d, J = 15.6 Hz, 1H, CN-C=)

- HRMS : m/z calcd for C₁₈H₁₂BrN₃S [M+H]⁺ 398.9978, found 398.9972

Chromatographic Purity:

| Method | Purity (%) | Retention (min) |

|---|---|---|

| HPLC (C18, MeCN/H₂O) | 99.1 | 8.72 |

| UPLC (HSS T3) | 98.6 | 3.45 |

Industrial-Scale Process Considerations

Cost Analysis:

| Method | Raw Material Cost ($/kg) | E-Factor |

|---|---|---|

| Hantzsch-Knoevenagel | 420 | 18 |

| Palladium Coupling | 890 | 32 |

| Tandem Process | 580 | 24 |

Environmental Metrics:

| Parameter | Hantzsch Route | Tandem Route |

|---|---|---|

| PMI (kg/kg) | 46 | 38 |

| Energy (kWh/kg) | 120 | 95 |

Degradation Pathways and Stability Profile

Accelerated stability studies (40°C/75% RH) show 3.2% decomposition over 6 months. Primary degradation products include:

Emerging Catalytic Technologies

Recent advances employ flow chemistry with immobilized Pd nanoparticles (Pd@MOF-303) achieving 92% yield in 8 minutes residence time. Photoredox/Ni dual catalysis shows promise for direct C–H amination, bypassing pre-functionalized intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Variations in Thiazole Substituents

(a) 4-Phenylthiazol-2-yl vs. 4-Arylthiazol-2-yl

- Compound (E)-3-((4-bromophenyl)amino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile (): Substitution at thiazole-4 with a 3,4-dichlorophenyl group increases molecular weight (436.15 g/mol) and lipophilicity compared to the phenyl analog.

- Compound (E)-3-((4-fluorophenyl)amino)-2-[4-(4-isobutylphenyl)thiazol-2-yl]acrylonitrile (): The 4-isobutylphenyl group introduces steric bulk, which may hinder crystallization or alter solubility. Fluorine’s electronegativity could enhance metabolic stability compared to bromine .

(b) Thiazole vs. Benzothiazole/Thienyl

Modifications in Acrylonitrile Substituents

(a) Amino Group Variations

- However, steric hindrance may reduce binding affinity compared to smaller substituents .

- (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (): Iodine’s larger atomic radius and polarizability may influence halogen bonding in crystal packing or target interactions, though synthetic accessibility is lower than bromine .

(b) Halogen Effects

Data Table: Key Structural and Functional Attributes

Biological Activity

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure:

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and phenylthiazole moieties contributes to its potential efficacy as an antimicrobial and anticancer agent.

Biological Activities

-

Anticancer Activity:

- Studies have shown that thiazole derivatives exhibit promising anticancer properties. For example, compounds with similar thiazole structures have demonstrated IC50 values in the low microgram range against various cancer cell lines, indicating potent cytotoxic effects .

- The mechanism of action often involves the inhibition of specific proteins such as Bcl-2, which plays a critical role in regulating apoptosis .

-

Antimicrobial Activity:

- Thiazole derivatives, including those similar to this compound, have been evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial activity .

The biological activity of this compound may involve:

- Enzyme Inhibition: Interaction with enzymes or receptors that regulate cell proliferation and survival.

- Induction of Apoptosis: Modulation of apoptotic pathways through interactions with Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Research has identified key structural features that influence the biological activity of thiazole derivatives:

- Substituents on the Phenyl Ring: Electron-withdrawing groups enhance anticancer and antimicrobial activities.

- Thiazole Ring Modifications: Variations in the thiazole ring structure can significantly impact potency against specific cell lines or microbial strains .

Case Studies

- Anticancer Studies:

- Antimicrobial Evaluations:

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves:

- Thiazole ring formation : Reacting α-haloketones with thiourea under basic conditions (e.g., sodium hydride in DMF) .

- Acrylonitrile coupling : Knoevenagel condensation between a nitrile precursor and an aldehyde, optimized at 60–80°C with piperidine catalysis .

- Purification : Use column chromatography with ethyl acetate/hexane gradients or HPLC for isomer separation .

- Key parameters : Temperature control (<5°C during exothermic steps), inert atmospheres (N₂/Ar), and solvent selection (DMF for polar intermediates) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Core techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., E/Z isomer distinction via coupling constants) .

- Mass spectrometry (HRMS) : Validate molecular weight (expected ~396 g/mol for C₁₈H₁₃BrN₄S) and isotopic patterns for bromine .

- FT-IR : Identify functional groups (e.g., nitrile stretch ~2215 cm⁻¹, thiazole C=N ~1610 cm⁻¹) .

- Supplementary methods : TLC for reaction monitoring and DSC/TGA for thermal stability analysis .

Q. How do the functional groups in this compound influence its solubility and reactivity?

- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the nitrile and thiazole groups; limited in water .

- Reactivity :

- Nitrile group : Susceptible to nucleophilic attack (e.g., hydrolysis to amides under acidic conditions) .

- Thiazole ring : Participates in electrophilic substitution (e.g., bromination at the 5-position) .

- Bromophenyl moiety : Enables Suzuki-Miyaura cross-coupling for derivatization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

- Crystallography workflow :

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

- Refinement : SHELX suite (SHELXL for refinement; SHELXS for structure solution) to model disorder (e.g., thienyl group disorder observed in analogs) .

- Hydrogen bonding analysis : Identify C–H···N interactions (e.g., C(5) chains in related acrylonitriles) using Mercury or Olex2 .

Q. What strategies are effective for analyzing contradictory bioactivity data across in vitro and in vivo models?

- Case study : If anticancer activity varies between cell lines and animal models:

- In vitro : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- In vivo : Assess pharmacokinetics (e.g., bioavailability via LC-MS/MS) and toxicity in xenograft models .

- Data reconciliation : Cross-validate with proteomics (e.g., SILAC labeling) to identify off-target effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to thiazole-sensitive targets (e.g., tubulin or HSP90). Focus on the acrylonitrile moiety’s role in hydrogen bonding .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- QSAR : Correlate substituent effects (e.g., bromine vs. nitro groups) with IC₅₀ values from analog datasets .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis (>10 g) while maintaining stereochemical purity?

- Scale-up issues :

- Exotherm management : Use jacketed reactors with controlled cooling during condensation steps .

- Isomer control : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor E-isomer precipitation .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.